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Compound of Interest

Compound Name: Gadgvgksal

Cat. No.: B12407312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions, binding

characteristics, and T-cell recognition of the GADGVGKSAL peptide when presented by the

Human Leukocyte Antigen (HLA) class I allotype, HLA-C*08:02. The GADGVGKSAL peptide is

a neoantigen derived from the highly prevalent KRAS G12D mutation, a critical target in cancer

immunotherapy.[1][2][3] Understanding the precise mechanisms of its presentation is

paramount for the development of effective T-cell-based therapies.

Core Concepts of Presentation
The presentation of the GADGVGKSAL neoantigen by HLA-C08:02 is a highly specific

process, critically dependent on the mutated aspartic acid (D) at position 3 of the peptide (p3).

[2][4] This residue forms a crucial salt bridge with a positively charged arginine (Arg-156) within

the peptide-binding groove of HLA-C08:02. This interaction serves as a primary anchor,

stabilizing the peptide-MHC complex. The wild-type KRAS peptide, which has a glycine (G) at

this position, cannot form this salt bridge and thus does not stably bind to HLA-C*08:02. This

selective presentation of the mutant peptide is the basis for the tumor-specific T-cell response.

The decameric GADGVGKSAL peptide is one of two key neoepitopes derived from the KRAS

G12D mutation that are presented by HLA-C*08:02, the other being a nonamer

(GADGVGKSA). Both peptides are recognized by specific T-cell receptors (TCRs), but they

adopt different conformations within the HLA binding groove, leading to the engagement of

distinct TCRs.
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Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding and recognition

of the GADGVGKSAL peptide presented by HLA-C*08:02.

Table 1: Peptide-HLA Complex Stability

Peptide HLA Allele
Melting
Temperature (Tm)
(°C)

Measurement
Technique

KRAS G12D Decamer

(GADGVGKSAL)
HLA-C08:02 45 ± 1.8

Thermal Stability

Assay (SYPRO

Orange)

KRAS G12D Nonamer

(GADGVGKSA)
HLA-C08:02 51 ± 1.3

Thermal Stability

Assay (SYPRO

Orange)

Wild-Type KRAS

Decamer
HLA-C08:02

No discernible melting

point

Thermal Stability

Assay (SYPRO

Orange)

Wild-Type KRAS

Nonamer
HLA-C08:02

No discernible melting

point

Thermal Stability

Assay (SYPRO

Orange)

Data sourced from Sim et al., 2020.

Table 2: T-Cell Receptor (TCR) Binding Affinity

TCR
Peptide-HLA
Complex

Dissociation
Constant (KD) (µM)

Measurement
Technique

TCR10
GADGVGKSAL / HLA-

C08:02
6.7 ± 1.7

Surface Plasmon

Resonance

TCR10
GADGVGKSA / HLA-

C08:02
No detectable binding

Surface Plasmon

Resonance
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Data sourced from Sim et al., 2020.

Table 3: T-Cell Activation in Response to Peptide Presentation

Effector Cells Target Cells
Peptide (10
nM)

% CD69+ of
TCR+ Jurkat T
cells

Measurement
Technique

Jurkat T cells

expressing

TCR10

221-C08:02-

ICP47 cells
GADGVGKSAL

(Data not

explicitly

quantified as a

percentage in the

source but

shown as

significant

upregulation)

Flow Cytometry

Jurkat T cells

expressing

TCR10

221-C08:02-

ICP47 cells

Wild-Type

Decamer

No significant

upregulation
Flow Cytometry

Data interpretation based on figures from Sim et al., 2020.

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are

synthesized from the descriptions in the cited literature.

Protocol 1: Recombinant HLA-C*08:02 Protein Refolding
and Purification
This protocol describes the in vitro refolding of the HLA-C*08:02 heavy chain with β2-

microglobulin and the GADGVGKSAL peptide.

Protein Expression: Express the extracellular domain of the HLA-C*08:02 heavy chain and

human β2-microglobulin (β2m) separately in E. coli as inclusion bodies.
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Inclusion Body Purification: Lyse the bacterial cells and purify the inclusion bodies by

repeated washing and centrifugation steps. Solubilize the purified inclusion bodies in a

denaturing buffer (e.g., 8 M urea, 10 mM Tris pH 8.0, 1 mM DTT).

Refolding:

Prepare a refolding buffer (e.g., 100 mM Tris pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5

mM reduced glutathione, 0.5 mM oxidized glutathione).

Add the synthetic GADGVGKSAL peptide to the refolding buffer to a final concentration of

10 µM.

Sequentially add the solubilized β2m and HLA-C*08:02 heavy chain dropwise into the

refolding buffer with gentle stirring at 4°C. A typical molar ratio is 1:1:10 (heavy

chain:β2m:peptide).

Allow the refolding reaction to proceed for 48-72 hours at 4°C.

Concentration and Purification:

Concentrate the refolding mixture using a tangential flow filtration system.

Purify the correctly folded pMHC complex using size-exclusion chromatography (e.g.,

Superdex 75 or 200 column) equilibrated in a suitable buffer (e.g., 20 mM Tris pH 8.0, 150

mM NaCl).

Further purify the complex using anion-exchange chromatography if necessary.

Quality Control: Verify the purity and homogeneity of the refolded complex by SDS-PAGE.

Protocol 2: Thermal Stability Assay
This assay measures the melting temperature (Tm) of the pMHC complex as an indicator of

peptide binding stability.

Reagents:
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Purified, refolded GADGVGKSAL/HLA-C*08:02 complex (and controls with other

peptides).

SYPRO Orange dye (5000x stock in DMSO).

Phosphate-buffered saline (PBS).

Procedure:

Dilute the purified pMHC complex to a final concentration of 2 µM in PBS.

Add SYPRO Orange dye to a final concentration of 5x.

Aliquot the mixture into a 96-well qPCR plate.

Use a real-time PCR machine to heat the samples from 10°C to 90°C with a ramp rate of

1°C/minute.

Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp. The

dye fluoresces upon binding to hydrophobic regions of the protein that become exposed

as it unfolds.

Data Analysis:

Plot the negative first derivative of the fluorescence intensity versus temperature (-δF/δT).

The peak of this curve represents the melting temperature (Tm) of the complex.

Protocol 3: Surface Plasmon Resonance (SPR) for TCR-
pMHC Affinity
This protocol measures the binding kinetics and affinity (KD) between a specific TCR and the

pMHC complex.

Chip Preparation:

Immobilize streptavidin on a CM5 sensor chip using standard amine coupling chemistry.
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Biotinylate the purified, refolded GADGVGKSAL/HLA-C*08:02 complex.

Capture the biotinylated pMHC complex on the streptavidin-coated sensor chip surface.

Binding Measurement:

Prepare a serial dilution of the purified soluble TCR10 analyte in a running buffer (e.g.,

HBS-EP+).

Inject the TCR dilutions over the sensor chip surface at a constant flow rate.

Record the association and dissociation phases for each concentration.

Regenerate the sensor surface between injections using a mild regeneration solution if

necessary.

Data Analysis:

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the

association rate constant (kon) and dissociation rate constant (koff).

Calculate the equilibrium dissociation constant (KD) as koff / kon.

Protocol 4: T-Cell Activation Assay (CD69 Upregulation)
This assay measures the activation of T cells upon recognition of the pMHC complex on the

surface of antigen-presenting cells (APCs).

Cell Preparation:

Target Cells: Use an APC line that lacks endogenous HLA class I expression but is

engineered to express HLA-C08:02 (e.g., 221-C08:02-ICP47).

Effector Cells: Use a T-cell line (e.g., Jurkat) engineered to express the specific TCR of

interest (e.g., TCR10).

Peptide Loading:
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Incubate the target cells with varying concentrations of the GADGVGKSAL peptide (and

control peptides) for 1-2 hours at 37°C to allow for peptide loading onto the HLA

molecules.

Co-culture:

Wash the peptide-loaded target cells to remove excess peptide.

Co-culture the effector T cells with the peptide-loaded target cells at a suitable effector-to-

target ratio (e.g., 1:1) in a 96-well plate.

Incubate for 18-24 hours at 37°C.

Staining and Flow Cytometry:

Harvest the cells and stain them with fluorescently labeled antibodies against a T-cell

marker (e.g., CD3) and an activation marker (e.g., CD69).

Analyze the cells using a flow cytometer.

Data Analysis:

Gate on the T-cell population (CD3+).

Quantify the percentage of T cells that are positive for the activation marker CD69. Plot

this percentage against the peptide concentration to generate a dose-response curve.

Visualizations
The following diagrams illustrate key processes and relationships in the presentation of the

GADGVGKSAL peptide.
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Caption: Antigen processing and presentation pathway for the KRAS G12D neoantigen.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12407312?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pMHC Complex Generation

Biophysical & Functional Assays

In Vitro Refolding
(HLA-C*08:02 + β2m + Peptide)

Size-Exclusion
Chromatography

Purified pMHC Complex

Thermal Stability Assay
(Tm Measurement)

Binding Stability

Surface Plasmon Resonance
(KD Measurement)

Binding Affinity

T-Cell Co-culture
(CD69 Upregulation)

Peptide Loading on APCs

Functional Recognition

Click to download full resolution via product page

Caption: Workflow for analyzing GADGVGKSAL and HLA-C*08:02 interaction.
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Caption: Logical dependence of T-cell recognition on the KRAS G12D mutation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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